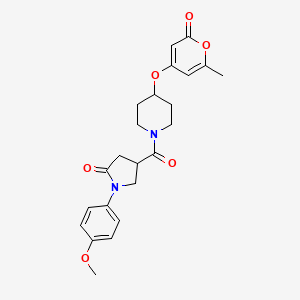

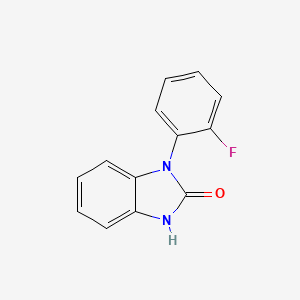

3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide” is a complex chemical compound used in diverse scientific research areas. It’s a benzofuran derivative, and benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles .

Synthesis Analysis

Benzofuran compounds have been synthesized using different methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide” is unique and offers potential in drug discovery, material science, and organic synthesis.Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For example, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Aplicaciones Científicas De Investigación

Synthesis of Benzofuran Derivatives

The compound is used in the synthesis of elaborate benzofuran-2-carboxamide derivatives . A highly modular synthetic route involving 8-aminoquinoline directed C–H arylation and transamidation chemistry is used to access a wide range of elaborate benzofuran-2-carboxamides . This synthetic strategy is highly efficient and modular, making it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Drug Design

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . A large number of benzofuran-based drugs are available on the market, including Methoxsalen (used against psoriasis and eczema), the antiarrhythmic medications Amiodarone and Dronedarone, as well as the antidepressant Vilazodone .

Antimicrobial Activity

Furan-containing compounds, including benzofuran derivatives, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

Antibacterial Activity

Furan derivatives have been shown to display a wide range of antimicrobial and anticancer properties . They have been used to create numerous innovative antibacterial agents . The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

Anticancer Properties

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . They have been used to create numerous innovative anticancer agents .

Antidepressant Properties

Benzofuran derivatives have been used in the creation of antidepressant medications. An example of this is Vilazodone .

Mecanismo De Acción

Direcciones Futuras

Benzofuran compounds, including “3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their unique therapeutic potentials . They are promising candidates for development as anticancer agents , encouraging medicinal chemists to explore new areas to improve human health and reduce suffering .

Propiedades

IUPAC Name |

3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-11-7-10(8-12(9-11)24-2)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDZRYHZCZIWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone](/img/structure/B2583956.png)

![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)

![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)

![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)